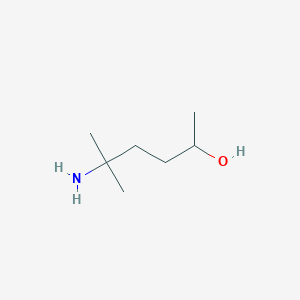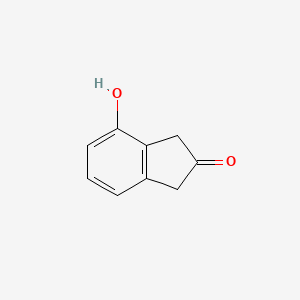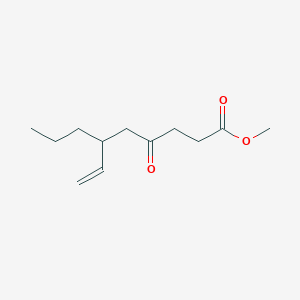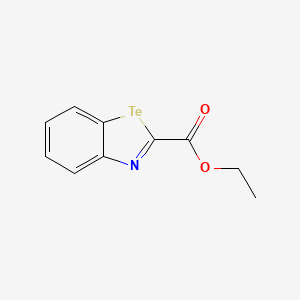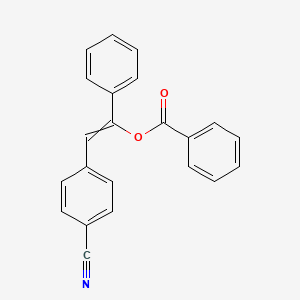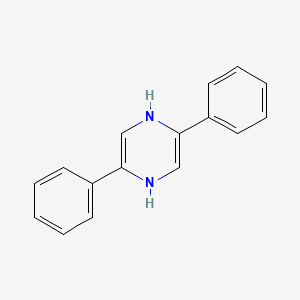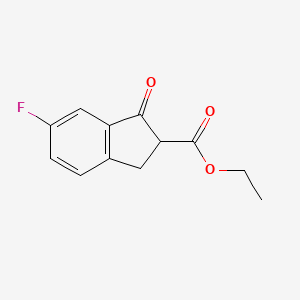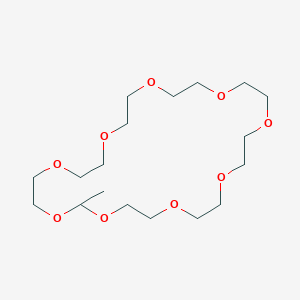
2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane is a complex organic compound with the molecular formula C18H36O9 This compound is characterized by its unique structure, which includes multiple ether linkages and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a methyl alcohol derivative. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological membranes and as a model compound for understanding the behavior of polyethers in biological systems.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane exerts its effects is primarily through its interaction with other molecules via its ether linkages. These interactions can influence the solubility, stability, and reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
- 3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol
Uniqueness
2-Methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane is unique due to its specific arrangement of ether linkages and the presence of a methyl group. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88099-82-5 |
|---|---|
Molecular Formula |
C18H36O9 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-methyl-1,3,6,9,12,15,18,21,24-nonaoxacyclohexacosane |
InChI |
InChI=1S/C18H36O9/c1-18-26-16-14-24-12-10-22-8-6-20-4-2-19-3-5-21-7-9-23-11-13-25-15-17-27-18/h18H,2-17H2,1H3 |
InChI Key |
LLFGKIUUNFDTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCOCCOCCOCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


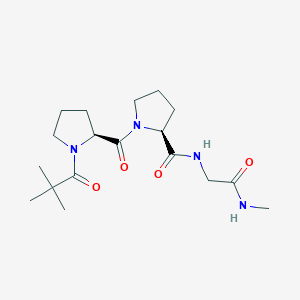
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
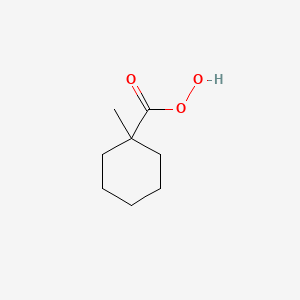
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

